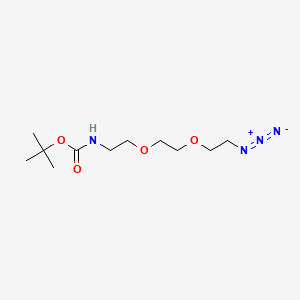
t-Boc-N-Amido-PEG2-Azida
Descripción general
Descripción
t-Boc-N-Amido-PEG2-Azide: is a polyethylene glycol (PEG) derivative containing an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is commonly used as a PEG linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Aplicaciones Científicas De Investigación
Chemistry: t-Boc-N-Amido-PEG2-Azide is widely used as a PEG linker in the synthesis of various compounds, including drug conjugates and bioconjugates .
Biology: In biological research, t-Boc-N-Amido-PEG2-Azide is used to modify biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability .
Medicine: This compound is employed in the development of targeted drug delivery systems, where it facilitates the conjugation of therapeutic agents to targeting moieties .
Industry: t-Boc-N-Amido-PEG2-Azide is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its ability to form stable linkages and enhance solubility .
Mecanismo De Acción
Target of Action
t-Boc-N-Amido-PEG2-Azide, also known as Boc-nh-peg(2)-n3, is primarily a PEG linker . It is designed to react with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing these functional groups.
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
Given its role as a linker, it can be inferred that it plays a crucial role in the formation of complex structures in the field of drug delivery and proteomics research .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption and distribution.
Result of Action
The primary result of the action of t-Boc-N-Amido-PEG2-Azide is the formation of a stable triazole linkage . This occurs when the azide group in the compound reacts with alkyne, BCN, DBCO via Click Chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-Amido-PEG2-Azide. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability.
Análisis Bioquímico
Biochemical Properties
t-Boc-N-Amido-PEG2-Azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of t-Boc-N-Amido-PEG2-Azide involves its reaction with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG2-Azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group with a PEG chain.
Boc Protection: The final step involves the protection of the amino group with a Boc group using tert-butyl chloroformate (Boc-Cl) under basic conditions
Industrial Production Methods: Industrial production of t-Boc-N-Amido-PEG2-Azide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, azidation, and Boc protection steps.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥98%).
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: t-Boc-N-Amido-PEG2-Azide undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages
Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving t-Boc-N-Amido-PEG2-Azide.
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used for Boc deprotection.
Major Products:
Comparación Con Compuestos Similares
t-Boc-N-Amido-PEG2-Amine: This compound is similar to t-Boc-N-Amido-PEG2-Azide but contains an amino group instead of an azide group.
t-Boc-N-Amido-PEG4-Azide: This compound has a longer PEG chain compared to t-Boc-N-Amido-PEG2-Azide.
t-Boc-N-Amido-PEG2-CH2CO2H: This compound contains a carboxyl group instead of an azide group.
Uniqueness: t-Boc-N-Amido-PEG2-Azide is unique due to its azide group, which allows it to participate in click chemistry reactions, forming stable triazole linkages. This property makes it highly valuable in various scientific research applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSEFQCLYODJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




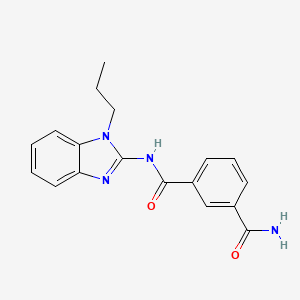
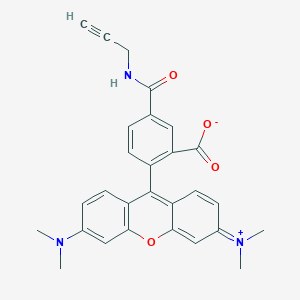
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)
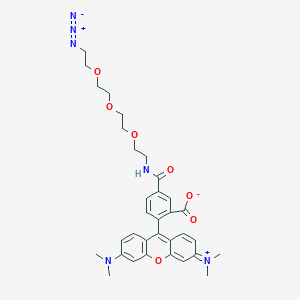
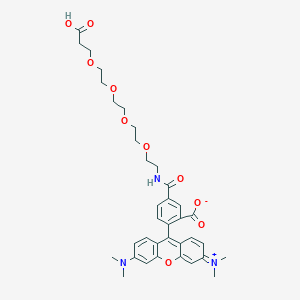
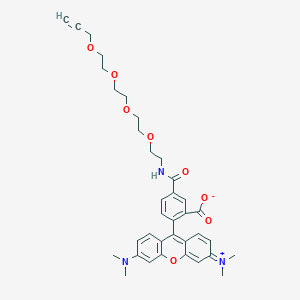

![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

